molecular formula C11H11ClN2O4S B2792201 3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride CAS No. 1955506-71-4

3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride

Cat. No.: B2792201
CAS No.: 1955506-71-4
M. Wt: 302.73
InChI Key: BDIARBSGLJBGPC-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride (CAS: 1955506-71-4) is a heterocyclic sulfonyl chloride characterized by a fused oxazolo-pyridine core substituted with a tetrahydropyran (oxan-4-yl) group at the 3-position and a sulfonyl chloride moiety at the 5-position. Its molecular formula is C₁₁H₁₁ClN₂O₄S, with a molecular weight of 302.73 g/mol . The compound is typically provided with a minimum purity of 95% and is used in research settings, though specific biological or industrial applications remain unspecified in available literature .

Properties

IUPAC Name

3-(oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4S/c12-19(15,16)8-5-9-10(7-1-3-17-4-2-7)14-18-11(9)13-6-8/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIARBSGLJBGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC3=C2C=C(C=N3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride typically involves multiple steps, starting with the formation of the oxazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. Subsequent functionalization introduces the oxan-4-yl group and the sulfonyl chloride moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids or sulfates.

  • Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed:

  • Sulfonic Acids: Resulting from oxidation reactions.

  • Amines: Formed through reduction of the sulfonyl chloride group.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its reactivity allows it to participate in various chemical transformations such as:

  • Nucleophilic Substitution : The sulfonyl chloride group can be replaced by nucleophiles.
  • Oxidation and Reduction Reactions : These can lead to the formation of sulfonic acids or corresponding amines and alcohols.

Biology

In biological research, 3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is utilized to study enzyme inhibition and protein interactions. Its ability to covalently bind to specific molecular targets makes it a useful tool in biochemical assays aimed at understanding cellular mechanisms and pathways. Potential applications include:

  • Enzyme Inhibition Studies : The compound can inhibit specific enzymes by forming covalent bonds with their active sites.
  • Protein Interaction Studies : It can alter protein structures and functions through its reactive groups.

Medicine

The compound holds promise in drug discovery and development due to its unique structural features that allow interaction with various biological targets. Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties. This positions this compound as a candidate for developing new therapeutic agents targeting diseases such as cancer and infections.

Industrial Applications

In industrial settings, this compound can be employed in the production of advanced materials such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity. The versatility of sulfonyl chlorides in industrial chemistry further enhances its potential utility.

Mechanism of Action

The mechanism by which 3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. The oxan-4-yl group contributes to the compound's overall stability and reactivity, allowing it to participate in various chemical reactions.

Molecular Targets and Pathways:

  • Enzymes: The compound can inhibit specific enzymes by forming covalent bonds with their active sites.

  • Proteins: It can interact with proteins, affecting their structure and function.

  • Pathways: The compound's reactivity can influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Substituent
3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride 1955506-71-4 C₁₁H₁₁ClN₂O₄S 302.73 ≥95% Oxan-4-yl (tetrahydropyran)
3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride 1423026-68-9 C₈H₇ClN₂O₃S 246.67 98% Ethyl
3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride 1423027-63-7 C₁₂H₇ClN₂O₃S 294.71 N/A Phenyl
3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride 1423024-24-1 C₉H₇ClN₂O₃S 258.68 ≥98% Cyclopropyl

Key Observations :

  • Molecular Weight : The oxan-4-yl derivative has the highest molecular weight (302.73 g/mol) due to the oxygen-containing tetrahydropyran group, which adds steric bulk and polarity compared to smaller alkyl (ethyl, cyclopropyl) or aromatic (phenyl) substituents .
  • Purity : Commercial availability varies, with the ethyl and cyclopropyl analogs typically offered at ≥98% purity, while the oxan-4-yl compound is available at ≥95% .

Physicochemical and Functional Differences

  • The cyclopropyl group’s strained ring may increase reactivity in nucleophilic substitutions, while the phenyl group’s aromaticity could stabilize the sulfonyl chloride moiety via resonance .
  • Hazards and Safety :
    • The phenyl analog is classified under UN 3261 (corrosive, Class 8) with hazard statement H314 (causes severe skin burns), necessitating stringent handling precautions .
    • Other analogs (ethyl, cyclopropyl, oxan-4-yl) lack explicit hazard data but require standard sulfonyl chloride precautions (gloves, eye protection) .

Substituent Effects on Bioactivity

  • Heterocyclic systems combining oxazole and pyridine moieties are known for diverse bioactivities, including antimicrobial and anti-inflammatory properties .
  • The oxan-4-yl group ’s oxygen atom may facilitate hydrogen bonding with biological targets, a feature absent in purely hydrocarbon-substituted analogs .

Biological Activity

3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is a complex organic compound with notable biological activity. Its unique molecular structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following characteristics:

  • CAS Number : 1955506-71-4
  • Molecular Formula : C₁₁H₁₁ClN₂O₄S
  • Molecular Weight : 302.74 g/mol

The sulfonyl chloride group is particularly reactive, enabling the compound to participate in various chemical reactions, including nucleophilic substitutions and covalent bonding with biological molecules.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with their active sites.
  • Protein Interaction : It can bind to proteins, potentially altering their structure and function.
  • Influence on Biochemical Pathways : The compound's reactivity can affect various cellular processes by modulating biochemical pathways.

Antibacterial Activity

Research has shown that derivatives of oxazolo-pyridine compounds exhibit significant antibacterial properties. For instance, studies have reported IC₅₀ values for similar compounds that indicate potent activity against various bacterial strains:

CompoundBacterial StrainIC₅₀ (µM)
Example AE. coli2.14
Example BS. aureus1.13
Example CP. aeruginosa2.39

These results suggest that this compound may also possess similar antibacterial properties due to its structural features .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In studies involving related compounds, significant inhibition was observed:

EnzymeIC₅₀ (µM)
Acetylcholinesterase (AChE)0.63
Urease2.14

These findings highlight the potential of this compound as a therapeutic agent in treating conditions related to enzyme dysfunction .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives showed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics .
  • Enzyme Inhibition Research : Compounds similar to this sulfonamide have been shown to effectively inhibit urease and AChE, suggesting that modifications in the oxazolo-pyridine framework could lead to novel therapeutic agents .
  • Pharmacological Evaluations : Various pharmacological evaluations have indicated that compounds with sulfonyl functionalities exhibit broad-spectrum activities including anticancer and anti-inflammatory effects .

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